An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-iodo-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-iodo-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, particularly as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Bromo-5-iodo-1H-indazole, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological relevance. Due to the limited availability of experimental data for this specific molecule, some properties are predicted based on data from structurally related compounds.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-Bromo-5-iodo-1H-indazole (CAS Number: 885519-16-4) are summarized below. It is important to note that while some data is reported by chemical suppliers, other values are predicted based on computational models due to a lack of comprehensive experimental studies.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrIN₂ | --INVALID-LINK--[1], --INVALID-LINK-- |
| Molecular Weight | 322.93 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Solid (predicted) | General knowledge of similar small molecules |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Insoluble in water (predicted) | Based on related compounds like 5-Bromo-3-fluoro-1H-indazole[3] |
| pKa | Not reported | N/A |
| LogP (Predicted) | Not reported | N/A |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The predicted ¹H and ¹³C NMR chemical shifts are based on the known effects of bromine and iodine substituents on the indazole ring. Spectra would typically be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.
¹H NMR (400 MHz, DMSO-d₆):
-
~13.5 ppm (s, 1H): N-H proton of the indazole ring. The chemical shift of this proton is highly dependent on solvent and concentration.
-
~7.5 - 8.0 ppm (m, 3H): Aromatic protons on the benzene ring. The substitution pattern would likely result in complex splitting patterns (e.g., doublets and doublets of doublets).
¹³C NMR (100 MHz, DMSO-d₆):
-
~110 - 150 ppm: Aromatic carbons of the indazole ring.
-
The carbon bearing the iodine (C5) would be significantly shielded, while the carbon bearing the bromine (C3) would also show a characteristic shift.
Mass Spectrometry (MS)
The mass spectrum of 3-Bromo-5-iodo-1H-indazole would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).
-
Expected [M+H]⁺: 322.85 (for ⁷⁹Br) and 324.85 (for ⁸¹Br).
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 3-Bromo-5-iodo-1H-indazole is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the halogenation of indazoles. A likely precursor for this synthesis is 5-iodo-1H-indazole. The proposed synthesis involves the electrophilic bromination at the C3 position of the indazole ring.
Proposed Synthesis of 3-Bromo-5-iodo-1H-indazole
A potential synthetic pathway is the direct bromination of 5-iodo-1H-indazole. This method is analogous to the synthesis of similar compounds like 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole[4].
Caption: Proposed synthesis workflow for 3-Bromo-5-iodo-1H-indazole.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 3-Bromo-5-iodo-1H-indazole via electrophilic bromination of 5-iodo-1H-indazole.
Materials:
-
5-iodo-1H-indazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
N,N-Dimethylformamide (DMF) or Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve 5-iodo-1H-indazole (1.0 equivalent) in a suitable solvent such as DMF or acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add the brominating agent, such as N-Bromosuccinimide (1.1 equivalents) or a solution of bromine in the same solvent, to the stirred solution.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 3-Bromo-5-iodo-1H-indazole.
Biological Activity and Drug Development Potential
While no specific biological activities have been reported for 3-Bromo-5-iodo-1H-indazole, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[5][6] Indazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[5][6][7]
Many indazole-containing compounds have been developed as potent kinase inhibitors for cancer therapy.[7][8] The substitution pattern on the indazole ring plays a crucial role in determining the specific kinase inhibitory profile and overall biological activity. The presence of two halogen atoms (bromine and iodine) at the 3 and 5 positions of 3-Bromo-5-iodo-1H-indazole makes it an interesting candidate for further investigation in drug discovery programs, potentially as an intermediate for the synthesis of more complex kinase inhibitors.
Caption: Biological significance of the indazole scaffold in drug discovery.
Conclusion
3-Bromo-5-iodo-1H-indazole is a halogenated indazole derivative with potential applications in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a summary of its known characteristics and predicted behaviors based on analogous compounds. The proposed synthesis and characterization protocols offer a framework for researchers to produce and evaluate this compound. Given the established importance of the indazole scaffold in drug development, particularly in oncology, 3-Bromo-5-iodo-1H-indazole represents a valuable building block for the exploration of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate its properties and biological potential.
References
- 1. 3-BROMO-5-IODO (1H)INDAZOLE | 885519-16-4 [chemicalbook.com]
- 2. 3-溴-5-碘-1H-吲唑 CAS#: 885519-16-4 [m.chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
